
Bacmecillinam
Vue d'ensemble
Description
Le Bacmecillinam est un dérivé semi-synthétique de la pénicilline qui appartient à la classe des antibiotiques bêta-lactames. Il est principalement utilisé pour traiter les infections bactériennes, en particulier celles causées par des bactéries à Gram négatif. Le this compound est connu pour son efficacité dans le traitement des infections des voies urinaires et d'autres infections bactériennes en raison de son mécanisme d'action unique, qui implique l'inhibition de la synthèse de la paroi cellulaire bactérienne .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Bacmecillinam est synthétisé par un processus en plusieurs étapes. La synthèse commence par la préparation de 1'-éthoxycarbonyl-oxyéthyl 6-aminopénicillanate, qui est ensuite réagi avec le diméthylacétal de l'hexaméthylèneiminocarboxaldéhyde en présence de triéthylamine dans du chloroforme à -30 °C . Cette réaction donne le this compound comme produit final.
Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions : Le Bacmecillinam subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution. Ces réactions sont essentielles à son métabolisme et à son excrétion dans le corps.
Réactifs et conditions courants :
Oxydation : Des réactions d'oxydation peuvent se produire en présence d'agents oxydants, conduisant à la formation de dérivés oxydés.
Substitution : Des réactions de substitution peuvent se produire avec des nucléophiles, conduisant à la formation de dérivés substitués.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent le mécillinam et divers dérivés oxydés et substitués .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les antibiotiques bêta-lactames et leurs interactions avec les enzymes bactériennes.
Biologie : Employé dans la recherche sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance aux antibiotiques.
Industrie : Appliqué au développement de nouveaux antibiotiques et formulations pharmaceutiques.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant la biosynthèse de la paroi cellulaire bactérienne. Il cible spécifiquement les protéines de liaison à la pénicilline (PBP), qui sont essentielles à la synthèse de la paroi cellulaire. En se liant à ces protéines, le this compound perturbe la formation de la paroi cellulaire bactérienne, conduisant à la lyse et à la mort cellulaire .
Composés similaires :
Mecillinam : Un composé étroitement apparenté avec un mécanisme d'action similaire.
Pivmecillinam : Un promédicament du mécillinam qui est bien absorbé par voie orale et converti en mécillinam dans l'organisme.
Ampicilline : Un autre antibiotique bêta-lactame ayant un spectre d'activité plus large.
Unicité : Le this compound est unique en raison de sa forte spécificité pour les bactéries à Gram négatif et de sa capacité à inhiber la synthèse de la paroi cellulaire bactérienne par un mécanisme distinct de celui des autres antibiotiques bêta-lactames .
Applications De Recherche Scientifique
Pharmacokinetics of Bacmecillinam
The pharmacokinetic profile of this compound has been studied extensively. A significant study demonstrated that this compound exhibits superior bioavailability compared to its prodrug pivmecillinam. In a randomized trial involving healthy volunteers, this compound showed higher peak plasma levels and a greater area under the plasma concentration-time curve (AUC) when administered at doses of 100 mg, 200 mg, and 400 mg. The elimination half-life ranged from 0.8 to 1.1 hours, with urinary recovery rates indicating effective renal excretion of the drug .
Clinical Efficacy in Urinary Tract Infections
This compound is primarily utilized for treating uncomplicated urinary tract infections (UTIs). Its mechanism of action involves binding to penicillin-binding proteins, which inhibits bacterial cell wall synthesis, particularly against Gram-negative bacteria such as Escherichia coli and other Enterobacteriaceae. Studies have shown that this compound maintains a low resistance profile compared to other antibiotics commonly used for UTIs. For instance, less than 2% of E. coli isolates demonstrate resistance to mecillinam, making it a reliable option for empirical treatment .
Efficacy Against Resistant Strains
Recent evaluations have highlighted this compound's effectiveness against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. A study analyzing clinical isolates from patients with UTIs in the United States indicated that mecillinam exhibited high susceptibility rates (approximately 92% for multi-drug resistant strains), suggesting its potential as a first-line therapy in resistant infections .
Case Study: Use in Pregnant Women
This compound has also been documented as a safe treatment option during pregnancy. Clinical studies have confirmed its efficacy and safety profile in pregnant women suffering from UTIs, with minimal impact on normal flora and low incidence of adverse effects such as diarrhea or vaginitis .
Summary of Case Studies
Study | Population | Findings |
---|---|---|
Study on pharmacokinetics | Healthy volunteers | This compound showed higher bioavailability than pivmecillinam; effective renal excretion demonstrated. |
UTI treatment in pregnant women | Pregnant women | Confirmed efficacy and safety; low resistance rates observed among treated patients. |
Resistance profile analysis | UTI patients in the US | High susceptibility of mecillinam against multi-drug resistant strains; recommended as first-line therapy. |
Mécanisme D'action
Bacmecillinam exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. By binding to these proteins, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Mecillinam: A closely related compound with a similar mechanism of action.
Pivmecillinam: A prodrug of mecillinam that is well absorbed orally and converted to mecillinam in the body.
Ampicillin: Another beta-lactam antibiotic with a broader spectrum of activity.
Uniqueness: Bacmecillinam is unique due to its high specificity for gram-negative bacteria and its ability to inhibit bacterial cell wall synthesis through a distinct mechanism compared to other beta-lactam antibiotics .
Activité Biologique
Bacmecillinam, a derivative of mecillinam, is an amidinopenicillin antibiotic known for its unique mechanism of action that primarily targets penicillin-binding proteins (PBPs). This article provides a comprehensive overview of the biological activity of this compound, focusing on its efficacy against various bacterial pathogens, particularly in the context of urinary tract infections (UTIs), and includes relevant data tables and case studies.
This compound exerts its antibacterial effects by binding to PBP-2, which is essential for bacterial cell wall synthesis. This binding disrupts the normal cross-linking of peptidoglycan layers, leading to cell lysis and death. Unlike many other β-lactams, this compound is particularly effective against gram-negative bacteria, making it a valuable option in treating infections caused by resistant strains.
Efficacy Against Uropathogens
Recent studies have demonstrated that this compound exhibits significant activity against common uropathogens. A systematic review analyzed the susceptibility of Enterobacterales to this compound, revealing high susceptibility rates:
Pathogen | Susceptibility Rate (%) |
---|---|
Escherichia coli | 90+ |
Klebsiella pneumoniae | 72.8 |
Proteus spp. | 85 |
Enterobacter cloacae | 75 |
Citrobacter spp. | 65 |
These findings indicate that this compound remains a potent option for treating UTIs, particularly those caused by multidrug-resistant (MDR) strains .
Case Study 1: Treatment of UTI in a Patient with MDR Strains
A 48-year-old female patient presented with a community-acquired UTI caused by an MDR strain of E. coli. After failing treatment with standard antibiotics, she was administered this compound. The patient showed significant clinical improvement within 48 hours, with microbiological clearance confirmed by follow-up cultures.
Case Study 2: Efficacy Against Extended-Spectrum Beta-Lactamase (ESBL) Producers
In another case involving a male patient with recurrent UTIs due to ESBL-producing Klebsiella pneumoniae, this compound was chosen as part of the treatment regimen. The patient's symptoms resolved after a course of this compound, and subsequent urine cultures showed no growth of the pathogen.
Comparative Studies
A study conducted from 2017 to 2020 assessed the activity of this compound against clinical isolates from patients with UTIs in the United States. The results indicated that this compound had comparable efficacy to fosfomycin in treating infections caused by MDR strains:
Antibiotic | Efficacy Against MDR Isolates (%) |
---|---|
This compound | 92.2 |
Fosfomycin | 93.8 |
This highlights this compound's potential as a first-line treatment option for uncomplicated UTIs caused by resistant bacteria .
Resistance Patterns
Despite its effectiveness, resistance to this compound has been observed in certain bacterial strains. Notably, carbapenem-resistant Enterobacterales (CRE) show variable susceptibility:
- OXA-48-like producers: ~70% susceptibility
- NDM producers: ~84% susceptibility
- KPC producers: ~0% susceptibility
These patterns suggest that while this compound can be effective against some resistant strains, it may not be suitable for all types of carbapenemase-producing bacteria .
Propriétés
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O6S/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22/h12-15,17H,5-11H2,1-4H3/t13?,14-,15+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKFBADIZIDYBU-UCMJJCQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76996-24-2 (unspecified hydrochloride) | |
Record name | Bacmecillinam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801023645 | |
Record name | Bacmecillinam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50846-45-2 | |
Record name | Bacmecillinam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50846-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bacmecillinam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacmecillinam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BACMECILLINAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942B99D5UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.